![molecular formula C22H17BrMgN2 B12565571 Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- CAS No. 184579-26-8](/img/structure/B12565571.png)
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- is a complex organometallic compound that features a magnesium atom bonded to a bromo-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- typically involves the Grignard reaction, where an alkyl or aryl halide reacts with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. This reagent can then be further reacted with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction under appropriate conditions.
Addition Reactions: The Grignard reagent formed from this compound can add to carbonyl compounds to form alcohols
Common Reagents and Conditions
Common reagents used in these reactions include diethyl ether or tetrahydrofuran as solvents, and various electrophiles such as carbonyl compounds. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water .
Major Products Formed
The major products formed from these reactions depend on the specific electrophiles used. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively .
Applications De Recherche Scientifique
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- has several applications in scientific research:
Mécanisme D'action
The mechanism by which Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- exerts its effects involves the formation of a Grignard reagent, which acts as a strong nucleophile. This reagent can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-lithio-1-(triphenylmethyl)imidazole: Another organometallic compound with similar reactivity and applications.
Phenyl magnesium bromide: A simpler Grignard reagent used in similar types of reactions.
Uniqueness
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and the types of products formed in its reactions. This makes it a valuable compound for specific synthetic applications where other Grignard reagents might not be as effective .
Propriétés
Numéro CAS |
184579-26-8 |
|---|---|
Formule moléculaire |
C22H17BrMgN2 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
magnesium;1-trityl-4H-imidazol-4-ide;bromide |
InChI |
InChI=1S/C22H17N2.BrH.Mg/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;;/h1-15,17-18H;1H;/q-1;;+2/p-1 |
Clé InChI |
URMYEVFEJRTFLT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[C-]N=C4.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)

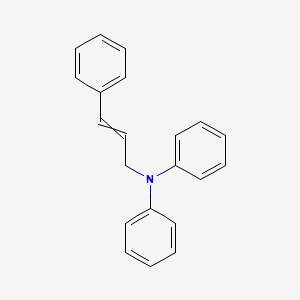
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
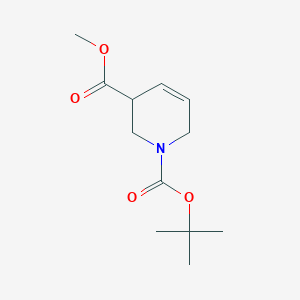
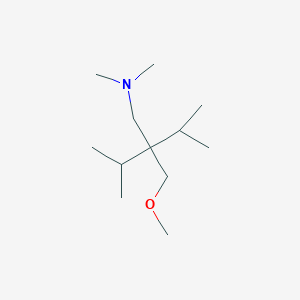
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
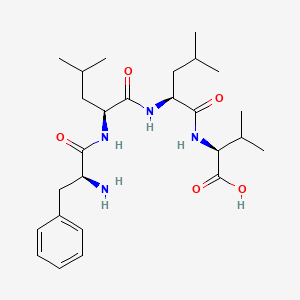
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)
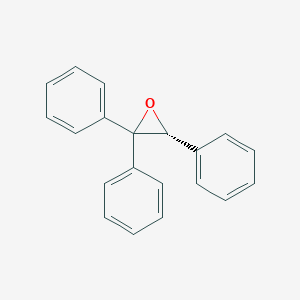
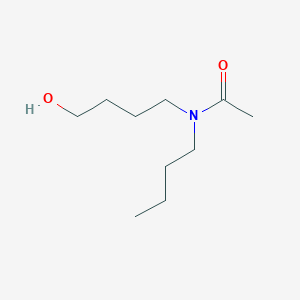
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
